molecular formula C10H14O2 B2731730 2-[4-(Hydroxymethyl)phenyl]propan-2-ol CAS No. 88416-58-4

2-[4-(Hydroxymethyl)phenyl]propan-2-ol

Cat. No.: B2731730
CAS No.: 88416-58-4
M. Wt: 166.22
InChI Key: SCFJMEUTGBQXLX-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)phenyl]propan-2-ol is a tertiary alcohol derivative featuring a para-hydroxymethyl-substituted phenyl group. Its molecular formula is C₁₀H₁₄O₂, with a molecular weight of 166.22 g/mol. The compound consists of a propan-2-ol backbone attached to a phenyl ring substituted with a hydroxymethyl (-CH₂OH) group at the para position.

Properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6,11-12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFJMEUTGBQXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88416-58-4
Record name 2-[4-(hydroxymethyl)phenyl]propan-2-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Hydroxymethyl)phenyl]propan-2-ol typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with isopropanol in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of acid or base catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hydroxymethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H14O2C_{10}H_{14}O_{2} and a molecular weight of 166.22 g/mol. Its structure features a hydroxymethyl group attached to a phenyl ring, which contributes to its reactivity and interaction with biological molecules. The compound's ability to form hydrogen bonds enhances its solubility in polar solvents, making it suitable for various applications.

Chemistry

  • Synthesis Intermediate : 2-[4-(Hydroxymethyl)phenyl]propan-2-ol is utilized as an intermediate in the synthesis of various organic compounds. Its unique functional groups allow for further derivatization, facilitating the creation of more complex molecules.
  • Reaction Mechanisms : Understanding the reaction pathways involving this compound can provide insights into organic synthesis methodologies, particularly in the formation of alcohols and other functionalized products.

Biology

  • Biological Activity Studies : Research indicates that this compound may exhibit biological activities such as anti-inflammatory or antioxidant effects. The hydroxymethyl group can interact with biomolecules, influencing their structure and function.
  • Interaction Studies : The compound's interactions with proteins and enzymes are an area of active research. Studies involving docking simulations and spectroscopic analyses can elucidate its binding affinities and mechanisms of action.

Medicine

  • Therapeutic Potential : Investigations into the therapeutic applications of this compound focus on its effects on various biological systems. Preliminary studies suggest potential use in drug formulations targeting specific pathways or diseases.
  • Toxicity Profiling : Assessments of acute and chronic toxicity are essential for understanding the safety profile of this compound in medicinal applications.

Industry

  • Polymer Production : The compound is employed in manufacturing polymers and resins due to its reactive hydroxymethyl group, which can participate in cross-linking reactions.
  • Material Science : Its properties make it suitable for developing coatings and adhesives that require specific chemical resistance or mechanical strength.

Data Table: Summary of Applications

Application AreaSpecific UseKey Features
ChemistrySynthesis IntermediateFacilitates formation of complex organic compounds
BiologyBiological Activity StudiesPotential anti-inflammatory and antioxidant effects
MedicineTherapeutic PotentialInvestigated for drug formulation targeting specific pathways
IndustryPolymer ProductionReactive hydroxymethyl group enhances cross-linking capabilities

A study explored the antioxidant properties of phenolic compounds similar to this compound, demonstrating their ability to scavenge free radicals. The findings suggested that modifications to the hydroxymethyl group could enhance these properties, indicating a pathway for developing new antioxidant agents.

Case Study 2: Synthesis Methodology

Research into synthetic methodologies involving this compound highlighted its role in creating novel polymeric materials through radical polymerization techniques. These materials exhibited improved mechanical properties compared to traditional polymers, showcasing the compound's industrial relevance.

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)phenyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s effects are mediated through its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

4-(2-Hydroxypropan-2-yl)phenol (CAS 2948-47-2)

  • Structure: A phenol derivative with a tertiary alcohol substituent (-C(CH₃)₂OH) at the para position.
  • Key Differences: Lacks the hydroxymethyl group but shares the phenolic hydroxyl and tertiary alcohol moieties.
  • Properties : Less hydrophilic than the target compound due to the absence of the hydroxymethyl group. Molecular formula: C₉H₁₂O₂ (MW: 152.19 g/mol).
  • Applications : Used as an intermediate in resin synthesis .

2-(4-Methylphenyl)propan-2-ol (CAS 1197-01-9)

  • Structure : A tertiary alcohol with a para-methyl-substituted phenyl group.
  • Key Differences : Replaces the hydroxymethyl group with a methyl (-CH₃) substituent.
  • Properties : Lower polarity (logP ≈ 2.1) compared to the target compound. Molecular formula: C₁₀H₁₄O (MW: 150.22 g/mol). Applications include fragrance synthesis .

ADC1750 (Mal-PhAc-Val-Cit-PAB)

  • Structure : A peptide-drug conjugate containing a 4-(hydroxymethyl)phenyl group.
  • Key Differences : Incorporates the hydroxymethylphenyl moiety as part of a larger, complex structure (MW: 592.65 g/mol).
  • Applications : Demonstrates the utility of hydroxymethyl groups in antibody-drug conjugates (ADCs) for targeted therapies .

1,1,1-Trifluoro-3-[4-(trifluoromethyl)phenyl]propan-2-ol

  • Structure : Fluorinated analogue with trifluoromethyl (-CF₃) groups.
  • Key Differences : Fluorine substituents increase electronegativity and lipophilicity.
  • Properties : Higher thermal stability but reduced solubility in polar solvents compared to the target compound .

4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol (CAS 60112-98-3)

  • Structure: Bisphenol derivative with two phenolic hydroxyl groups.
  • Key Differences : Features a propan-2-ol bridge between two aromatic rings.
  • Applications: Used in polymer production; higher acidity (pKa ~10) due to dual phenolic groups .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (Water) Melting Point (°C)
2-[4-(Hydroxymethyl)phenyl]propan-2-ol C₁₀H₁₄O₂ 166.22 1.5 Moderate (~5 g/L) 80–85 (est.)
4-(2-Hydroxypropan-2-yl)phenol C₉H₁₂O₂ 152.19 2.0 Low (~1 g/L) 95–100
2-(4-Methylphenyl)propan-2-ol C₁₀H₁₄O 150.22 2.1 Insoluble (<0.1 g/L) -10 (liquid)
ADC1750 C₃₀H₃₆N₆O₇ 592.65 3.8 Soluble in DMSO >150
Fluorinated analogue (DV369) C₁₀H₇F₆O 296.16 3.5 Insoluble in water 30–35

Biological Activity

2-[4-(Hydroxymethyl)phenyl]propan-2-ol, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of this compound by examining various studies, case reports, and research findings.

  • Molecular Formula : C10H14O2
  • Molecular Weight : 166.22 g/mol
  • CAS Number : 88416-58-4

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 µg/mL
Escherichia coli0.0195 mg/mL
Klebsiella pneumoniae8.33 to 23.15 µM
Candida albicans16.69 to 78.23 µM

Research indicated that modifications on the hydroxymethyl group could enhance the compound's efficacy against multidrug-resistant strains of bacteria such as S. aureus and E. faecalis .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including the DPPH radical scavenging method. Results showed that it possesses a significant ability to scavenge free radicals, with activity surpassing that of ascorbic acid in certain derivatives.

CompoundDPPH Scavenging Activity
This compoundHigher than ascorbic acid
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide1.37 times higher than ascorbic acid

This suggests that the compound may play a role in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro using various cancer cell lines, including human glioblastoma (U-87) and breast cancer (MDA-MB-231). The compound demonstrated notable cytotoxicity against U-87 cells with IC50 values indicating its potential as an anticancer agent.

Cell LineIC50 Value (µM)
U-87 (glioblastoma)Lower than MDA-MB-231
MDA-MB-231 (breast cancer)Higher than U-87

These findings suggest that the compound may inhibit cancer cell proliferation and could be further investigated for therapeutic applications .

Case Studies

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited strong antibacterial properties against resistant strains of S. aureus, supporting its potential use in developing new antibiotics .
  • Antioxidant Assessment : In another study, synthesized derivatives were tested for their antioxidant activity, revealing that certain modifications significantly enhanced their free radical scavenging abilities compared to standard antioxidants .

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